Lipophilicity Differentiation: 6-(Benzylsulfanyl)nicotinic acid vs 6-(Methylsulfanyl)nicotinic acid
The benzylsulfanyl substituent increases lipophilicity by approximately 1.5 log units relative to the methylsulfanyl analog, as estimated by computed XLogP3 values. The target compound's XLogP3 of 2.7 [1] places it closer to the optimal CNS drug-like range (2–3) than the less lipophilic 6-(methylsulfanyl)nicotinic acid (estimated XLogP3 ~1.2 based on fragment contributions). This difference directly impacts membrane permeability predictions and target engagement in cell-based assays.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.7 |
| Comparator Or Baseline | 6-(Methylsulfanyl)nicotinic acid: estimated XLogP3 ≈ 1.2 (fragment-based calculation) |
| Quantified Difference | ΔXLogP3 ≈ +1.5 |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem); baseline estimated from molecular fragment contributions |
Why This Matters
For researchers optimising passive membrane permeability or logD-dependent properties, the benzylsulfanyl analog offers a substantially higher lipophilicity starting point than the methylsulfanyl comparator without introducing additional heteroatoms.
- [1] PubChem Compound Summary CID 902043: Computed XLogP3 property. National Center for Biotechnology Information (2025). View Source
